

"Comparative study of CRBN-binding affinity across different thalidomide derivatives"

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Compound of Interest

Compound Name: *Thalidomide-benzo*

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A Comparative Analysis of CRBN-Binding Affinity in Thalidomide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinities of various thalidomide derivatives to the Cereblon (CRBN) protein, a critical interaction for their therapeutic efficacy as immunomodulatory drugs (IMiDs) and as components of Proteolysis Targeting Chimeras (PROTACs). The data presented is compiled from multiple experimental sources to aid in the selection and development of CRBN-targeting therapeutics.

Quantitative Comparison of CRBN Binding Affinity

The binding affinity of thalidomide and its derivatives to CRBN is a key determinant of their potency in inducing the degradation of neosubstrates. The following table summarizes the reported binding affinities (Kd and IC50 values) for several key derivatives. It is important to note that these values may vary across different studies due to variations in experimental conditions.

Compound	Dissociation Constant (Kd)	IC50	Assay Method(s)
Thalidomide	~250 nM[1][2]	Competitive Titration[2]	
Lenalidomide	~178 - 640 nM[1][3]	~2 μ M	Competitive Titration, Isothermal Titration Calorimetry (ITC)
Pomalidomide	~157 nM	1.2 - 3 μ M	Competitive Titration, Competitive Binding Assay
Iberdomide (CC-220)	Higher affinity than pomalidomide	~0.06 μ M	Not specified
Mezigdomide (CC-92480)	Higher affinity than iberdomide	~0.03 μ M	Not specified

Note: Newer generation compounds like iberdomide and mezigdomide demonstrate significantly higher affinity for CRBN compared to the earlier derivatives, thalidomide, lenalidomide, and pomalidomide. The (S)-enantiomer of thalidomide exhibits a binding affinity that is approximately 10-fold stronger than the (R)-enantiomer.

Experimental Protocols

The determination of binding affinity between small molecules and proteins is crucial in drug discovery. The following are detailed methodologies for two common biophysical techniques used to quantify the interaction between thalidomide derivatives and CRBN.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.

Principle: A solution of the ligand (thalidomide derivative) is titrated into a solution containing the protein (CRBN), and the heat released or absorbed is measured.

Methodology:

- Sample Preparation:
 - Recombinant human CRBN, often in complex with DDB1, is expressed and purified.
 - The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to ensure buffer matching.
 - The thalidomide derivative is dissolved in the same dialysis buffer to a concentration typically 10-20 times that of the protein.
- Titration:
 - The protein solution is loaded into the sample cell of the calorimeter, and the ligand solution is loaded into the injection syringe.
 - A series of small, precise injections of the ligand are made into the protein solution while maintaining a constant temperature.
- Data Analysis:
 - The heat change after each injection is measured and plotted against the molar ratio of ligand to protein.
 - The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters (K_d , n , ΔH , and ΔS).

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time binding kinetics of molecular interactions.

Principle: The protein (CRBN) is immobilized on a sensor chip. When the ligand (thalidomide derivative) flows over the surface and binds, it causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

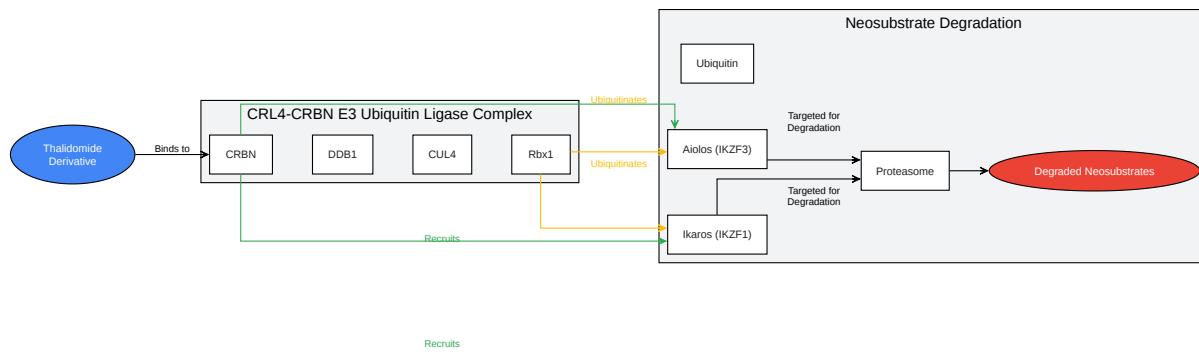
Methodology:

- Chip Preparation and Protein Immobilization:
 - A sensor chip (e.g., CM5) is activated.
 - Recombinant CRBN is immobilized onto the sensor surface to a desired density.
 - Any remaining active groups on the surface are deactivated.
- Binding Analysis:
 - A series of concentrations of the thalidomide derivative are prepared in a suitable running buffer.
 - Each concentration of the analyte is injected over the sensor surface for a defined association time, followed by a flow of running buffer for a defined dissociation time.
- Data Analysis:
 - The SPR signal is recorded as a sensorgram (response units vs. time).
 - The association (k_a) and dissociation (k_d) rate constants are determined by fitting the sensorgram data to a kinetic binding model.
 - The equilibrium dissociation constant (K_D) is calculated as the ratio of k_d/k_a .

Visualizations

CRBN Signaling Pathway with Thalidomide Derivatives

The binding of a thalidomide derivative to CRBN, a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex, alters its substrate specificity. This leads to the recruitment of "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), to the E3 ligase complex. The neosubstrates are subsequently polyubiquitinated and targeted for degradation by the proteasome, resulting in the downstream therapeutic effects.

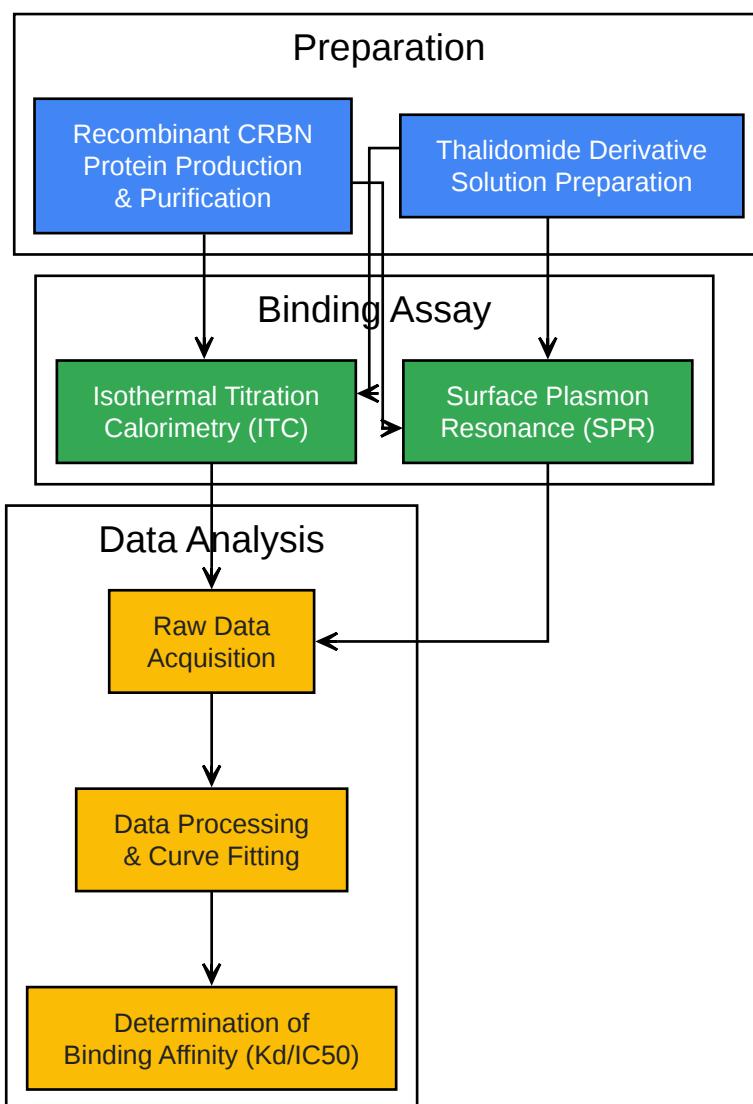


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Caption: Thalidomide derivative binding to CRBN induces neosubstrate ubiquitination and degradation.

Experimental Workflow for Determining CRBN-Binding Affinity

The following diagram illustrates a general workflow for quantifying the binding affinity of thalidomide derivatives to CRBN using biophysical methods.



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Caption: General workflow for determining the binding affinity of thalidomide derivatives to CRBN.

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